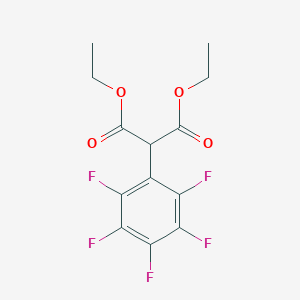

Diethyl pentafluorophenyl-malonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWVDXADPLRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456364 | |

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-05-4 | |

| Record name | Diethyl pentafluorophenyl-malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Chemistry of Diethyl Pentafluorophenyl Malonate

Reactions at the Active Methylene (B1212753) Group

The methine proton (CH) in diethyl pentafluorophenylmalonate, situated between two electron-withdrawing ester groups, is acidic and can be readily removed by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions. The strong electron-withdrawing nature of the C₆F₅ group further enhances the acidity of this proton compared to standard diethyl malonate, influencing its reactivity. While extensive research on the specific reactions of diethyl pentafluorophenylmalonate is not widely documented, its reactivity can be predicted based on the well-established chemistry of other malonic esters.

Alkylation Reactions

The alkylation of malonic esters is a cornerstone of organic synthesis for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.org The process begins with the deprotonation of the active methylene (or in this case, methine) group by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orglibretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in a classic Sₙ2 reaction to form a new C-alkylated product. wikipedia.orgmasterorganicchemistry.com

For diethyl pentafluorophenylmalonate, the general scheme would be as follows:

Enolate Formation : Treatment with a base like sodium ethoxide (NaOEt) in an alcoholic solvent would deprotonate the α-carbon.

Nucleophilic Attack : The resulting carbanion would attack a primary or secondary alkyl halide (R-X). Tertiary halides are generally avoided as they lead to elimination reactions. mdpi.com

Table 1: General Alkylation of Diethyl Malonates This table illustrates the general reaction, as specific examples for the pentafluorophenyl derivative are not extensively documented.

| Reactant 1 | Reactant 2 | Base | Product Type |

|---|---|---|---|

| Diethyl Malonate Derivative | Alkyl Halide (R-X) | Sodium Ethoxide | Diethyl alkyl-malonate |

Acylation Reactions

Acylation at the α-carbon of malonic esters provides a direct route to β-ketoesters. The reaction typically involves treating the malonate with a strong base to form the enolate, which then reacts with an acylating agent like an acyl chloride or anhydride. youtube.com The reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org

For diethyl pentafluorophenylmalonate, the expected reaction sequence is:

Enolate Formation : A strong base, often stronger than that used for simple alkylations, is used to generate the enolate.

Nucleophilic Addition : The enolate attacks the electrophilic carbonyl carbon of the acyl chloride.

Elimination : The tetrahedral intermediate formed collapses, eliminating the chloride ion to yield the acylated product, a diethyl 2-acyl-2-(pentafluorophenyl)malonate.

These resulting β-dicarbonyl compounds are versatile synthetic intermediates.

Condensation Reactions with Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the carbonyl group of an aldehyde or ketone, catalyzed by a weak base like piperidine (B6355638) or an amine salt. mychemblog.comslideshare.netpurechemistry.org The reaction is followed by a dehydration step to yield an α,β-unsaturated product. mychemblog.com

The mechanism involves:

Enolate Formation : The weak base deprotonates the diethyl pentafluorophenylmalonate.

Nucleophilic Addition : The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

Protonation and Dehydration : The resulting aldol-type intermediate is protonated and then eliminates a molecule of water to form a new carbon-carbon double bond. mychemblog.comorganic-chemistry.org

This reaction is highly valuable for synthesizing substituted alkenes and is a key step in the production of various polymers and pharmaceuticals. purechemistry.orgthermofisher.com The use of the pentafluorophenyl-substituted malonate would lead to products with a highly functionalized, electron-deficient aromatic ring directly attached to the newly formed double bond.

Table 2: General Knoevenagel Condensation This table illustrates the general reaction, as specific examples for the pentafluorophenyl derivative are not extensively documented.

| Active Methylene Compound | Carbonyl Compound | Catalyst | Product Type |

|---|---|---|---|

| Diethyl Malonate Derivative | Aldehyde or Ketone | Weak Base (e.g., Piperidine) | α,β-unsaturated dicarbonyl |

Michael Addition Reactions with Unsaturated Systems

The Michael addition is the conjugate (1,4) addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgnih.gov This reaction is a powerful tool for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds. libretexts.org

The process for diethyl pentafluorophenylmalonate would involve:

Enolate Formation : Generation of the nucleophilic carbanion using a suitable base.

Conjugate Addition : The enolate attacks the β-carbon of the α,β-unsaturated system (e.g., an enone or unsaturated ester). nih.gov

Protonation : The resulting enolate intermediate is protonated to give the final 1,4-adduct.

This reaction allows for the construction of complex molecular frameworks, and the use of the pentafluorophenyl derivative would incorporate the fluorinated ring into the newly formed structure. nih.gov

Reactivity of the Pentafluorophenyl Substituent

The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing substituent, which makes the aromatic ring itself highly electron-deficient and susceptible to nucleophilic attack.

Investigation of Nucleophilic Aromatic Substitution on the Perfluorinated Ring

Unlike electron-rich benzene (B151609) rings that undergo electrophilic substitution, highly halogenated rings like hexafluorobenzene (B1203771) are reactive towards nucleophiles in a process known as nucleophilic aromatic substitution (SₙAr). nih.govnih.gov The synthesis of diethyl pentafluorophenylmalonate itself is a prime example of this reactivity.

The compound is prepared by the reaction of hexafluorobenzene with the sodium salt of diethyl malonate (the enolate). nih.govrsc.org In this reaction, the malonate carbanion attacks the electron-poor hexafluorobenzene ring, displacing a fluoride (B91410) ion. nih.govrsc.org

Table 3: Synthesis of Diethyl Pentafluorophenylmalonate Data sourced from Taydakov and Kiskin (2020). rsc.org

| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Hexafluorobenzene | Diethyl malonate | Sodium Hydride (NaH) | DMF | Reflux, 5h | Diethyl pentafluorophenylmalonate | 47% |

This reaction demonstrates that one of the fluorine atoms on the perfluorinated ring can act as a leaving group. The substitution typically occurs at the para-position relative to an existing substituent if that substituent can stabilize the intermediate negative charge (a Meisenheimer complex), which is a general feature of SₙAr reactions on polyfluorinated aromatic compounds. nih.gov Further nucleophilic substitution on the pentafluorophenyl ring of the malonate product itself is also possible, allowing for the introduction of other functional groups such as amines or alkoxides, which can displace a second fluorine atom, usually at the position para to the malonate group.

Exploration of Orthogonal Reactivity of Fluorine Atoms on the Aryl Moiety

The pentafluorophenyl group of diethyl pentafluorophenylmalonate presents a fascinating platform for studying the orthogonal reactivity of its fluorine atoms. The term "orthogonal reactivity" refers to the selective reaction of one functional group (in this case, a specific fluorine atom) in the presence of other, similar functional groups. This selectivity is governed by the electronic and steric environment of each fluorine atom on the aryl ring.

The fluorine atoms in the ortho, meta, and para positions relative to the malonate substituent exhibit distinct electronic properties. The electron-withdrawing nature of the malonate group, coupled with the inherent electronegativity of the fluorine atoms, creates a complex electronic landscape. This differentiation allows for the potential of regioselective nucleophilic aromatic substitution (SNAr) reactions.

Research in the broader field of polyfluoroaromatic chemistry has shown that the para-fluorine is typically the most susceptible to nucleophilic attack due to the resonance stabilization of the resulting Meisenheimer intermediate. The ortho-fluorines are the next most reactive, influenced by a combination of inductive and steric effects. The meta-fluorines are generally the least reactive towards nucleophiles.

While specific studies focusing exclusively on the orthogonal reactivity of diethyl pentafluorophenylmalonate are limited, the principles derived from the reactivity of similar polyfluoroaromatic compounds, such as hexafluorobenzene, provide a strong predictive framework. The reaction of diethyl pentafluorophenylmalonate with various nucleophiles would be expected to proceed with a high degree of regioselectivity, targeting the para-fluorine atom initially. This selective functionalization opens avenues for the synthesis of complex, differentially substituted fluorinated aromatic compounds.

Further exploration in this area could involve computational studies to map the electrostatic potential and frontier molecular orbitals of diethyl pentafluorophenylmalonate, providing a more quantitative understanding of the reactivity of each fluorine atom. Experimental investigations with a range of hard and soft nucleophiles would be crucial to validate these theoretical predictions and fully exploit the synthetic potential of this versatile building block.

Ester Hydrolysis and Decarboxylation Pathways

The conversion of diethyl pentafluorophenylmalonate to other valuable fluorinated compounds often involves the hydrolysis of its ester groups followed by decarboxylation. However, this process is not as straightforward as with its non-fluorinated counterparts.

Challenges and Specificities of Hydrolysis under Acidic and Basic Conditions

The hydrolysis of diethyl pentafluorophenylmalonate presents significant challenges under both acidic and basic conditions. nih.govbeilstein-journals.org Unlike unsubstituted diethyl phenylmalonate, which can be readily hydrolyzed, the pentafluorophenyl derivative is remarkably stable in both acidic and basic solutions at room temperature. nih.govbeilstein-journals.org

Under harsh basic conditions, instead of the expected dicarboxylic acid, the reaction leads to decomposition, with 2-(pentafluorophenyl)acetic acid being identified as a major product. nih.govbeilstein-journals.org This suggests that the desired malonic acid is likely an intermediate that readily undergoes decarboxylation under these conditions.

Acid-catalyzed hydrolysis also proves to be difficult. nih.govbeilstein-journals.org Attempts to hydrolyze the ester using trifluoroacetic acid (TFA), even in stoichiometric amounts and under reflux, have been unsuccessful. nih.gov The addition of a catalytic amount of concentrated sulfuric acid, coupled with slight overheating, led to the formation of 2-(pentafluorophenyl)acetic acid, again indicating the instability of the intermediate malonic acid. nih.gov Vigorous hydrolysis with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperature also directly yields 2-(pentafluorophenyl)acetic acid as the sole product in good yield. nih.govbeilstein-journals.org

These findings highlight the pronounced tendency of the intermediate 2-(pentafluorophenyl)malonic acid to decarboxylate, making its isolation challenging. nih.govbeilstein-journals.org

Selective Conversion to Fluorinated Carboxylic Acids

The challenges in isolating 2-(pentafluorophenyl)malonic acid have led to methods that directly convert diethyl pentafluorophenylmalonate into valuable fluorinated carboxylic acids. The most notable of these is the synthesis of 2-(pentafluorophenyl)acetic acid.

As established, vigorous hydrolysis of diethyl pentafluorophenylmalonate with a mixture of aqueous HBr and AcOH at reflux affords 2-(pentafluorophenyl)acetic acid in a good preparative yield of 63%. nih.govbeilstein-journals.org This one-pot hydrolysis and decarboxylation sequence provides a practical route to this important fluorinated building block, avoiding the use of toxic reagents like cyanides and perfluorinated benzyl (B1604629) halides that are often employed in alternative synthetic approaches. nih.govnih.gov

The general principle of malonic ester synthesis involves the hydrolysis of the diester to a dicarboxylic acid, which then readily undergoes decarboxylation upon heating to yield a substituted carboxylic acid. ucalgary.camasterorganicchemistry.com In the case of diethyl pentafluorophenylmalonate, the high temperature required for hydrolysis facilitates the subsequent decarboxylation, leading directly to the final carboxylic acid product.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Diethyl pentafluorophenylmalonate | HBr (aq), AcOH, reflux | 2-(Pentafluorophenyl)acetic acid | 63% | nih.govbeilstein-journals.org |

This table summarizes the selective conversion of diethyl pentafluorophenylmalonate to 2-(pentafluorophenyl)acetic acid.

Influence of the Pentafluorophenyl Group on Hydrolysis Kinetics and Product Distribution

The pentafluorophenyl group exerts a significant electronic influence on the hydrolysis kinetics and the subsequent product distribution. This influence is primarily due to its strong electron-withdrawing nature.

In ester hydrolysis, the rate-determining step is typically the nucleophilic attack of a hydroxide (B78521) ion or water on the carbonyl carbon of the ester. chemrxiv.org Electron-withdrawing substituents on the alcohol or acyl portion of the ester can increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. chemrxiv.org The pentafluorophenyl group, with its five highly electronegative fluorine atoms, is a potent electron-withdrawing group. This effect is expected to make the carbonyl carbons of the ester groups in diethyl pentafluorophenylmalonate more susceptible to nucleophilic attack.

However, the experimental evidence suggests that the hydrolysis is not straightforward. The stability of the ester at ambient temperatures, even under acidic or basic conditions, indicates a high activation energy barrier for the hydrolysis reaction. nih.govbeilstein-journals.org This could be attributed to steric hindrance from the bulky pentafluorophenyl group, which may impede the approach of the nucleophile to the ester carbonyls.

Once hydrolysis does occur to form the intermediate 2-(pentafluorophenyl)malonic acid, the electron-withdrawing pentafluorophenyl group plays a crucial role in promoting rapid decarboxylation. The stability of the carbanion formed upon loss of carbon dioxide is enhanced by the inductive effect of the pentafluorophenyl ring. This stabilization of the transition state for decarboxylation is the primary reason why 2-(pentafluorophenyl)malonic acid is thermally unstable and readily converts to 2-(pentafluorophenyl)acetic acid. nih.govbeilstein-journals.org

In essence, the pentafluorophenyl group has a dual and somewhat conflicting influence. While its electron-withdrawing nature should theoretically facilitate the initial hydrolysis step, steric factors may counteract this effect. However, once the malonic acid is formed, the electronic effect dominates, leading to a product distribution heavily favoring the decarboxylated product over the dicarboxylic acid.

Transition Metal-Catalyzed Transformations

The reactivity of diethyl pentafluorophenylmalonate can be further expanded through the use of transition metal catalysis, opening up new avenues for the construction of complex molecules with high levels of stereocontrol.

Copper-Catalyzed Asymmetric Monofluoroalkylation

A significant application of diethyl pentafluorophenylmalonate in transition metal catalysis is its use in copper-catalyzed asymmetric monofluoroalkylation reactions. Specifically, it has been employed in the unprecedented copper-catalyzed asymmetric alkynylallylic monofluoroalkylation of 1,3-enynes. rsc.org

In this reaction, a copper catalyst, typically in conjunction with a chiral ligand, facilitates the reaction between a 1,3-enyne and a fluorinated malonate, such as diethyl pentafluorophenylmalonate. This process leads to the formation of 1,4-enynes bearing a monofluoroalkyl unit with high yields, excellent regioselectivity, and high enantioselectivity. rsc.org The reaction demonstrates high E/Z selectivity as well. rsc.org

The reliability and synthetic utility of this methodology have been demonstrated through gram-scale reactions and various downstream transformations of the resulting products. rsc.org Preliminary mechanistic investigations have pointed towards a negative nonlinear effect in the catalytic process, suggesting a complex interplay between the catalyst, ligand, and reactants. rsc.org

This copper-catalyzed transformation highlights the ability of diethyl pentafluorophenylmalonate to serve as a precursor to a monofluoroalkyl fragment in a stereocontrolled manner. The reaction showcases the power of combining the unique properties of fluorinated reagents with transition metal catalysis to achieve synthetically valuable and challenging transformations.

| Substrate | Catalyst System | Product Type | Key Features | Reference |

| 1,3-Enynes | Copper catalyst, Chiral ligand | 1,4-Enynes with a monofluoroalkyl unit | High yields, Excellent regio- and enantioselectivity, High E/Z selectivity | rsc.org |

This table summarizes the key aspects of the copper-catalyzed asymmetric monofluoroalkylation using diethyl pentafluorophenylmalonate.

Palladium-Catalyzed Reactions, including Arylation

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to malonate derivatives has been extensively explored. While specific studies on the palladium-catalyzed arylation of diethyl pentafluorophenyl-malonate are not extensively documented, the general principles of palladium-catalyzed α-arylation of malonate esters provide a strong framework for understanding its potential reactivity. These reactions typically involve the formation of a palladium enolate intermediate, which then undergoes cross-coupling with an aryl halide or triflate.

The key steps in the catalytic cycle for the α-arylation of a malonate ester generally include:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Deprotonation: A base abstracts a proton from the α-carbon of the malonate ester, forming an enolate.

Transmetalation (or related enolate coordination): The enolate coordinates to the Pd(II) center.

Reductive Elimination: The aryl group and the malonate enolate couple, leading to the formation of the α-arylated product and regeneration of the Pd(0) catalyst.

The presence of the electron-withdrawing pentafluorophenyl group in this compound is expected to increase the acidity of the α-proton, facilitating its deprotonation and the formation of the corresponding enolate. This enhanced acidity could potentially allow for the use of milder bases compared to less activated malonates.

A variety of palladium catalysts and ligands can be employed for such transformations. Bulky, electron-rich phosphine (B1218219) ligands are often favored as they promote the oxidative addition and reductive elimination steps.

Table 1: Illustrative Palladium-Catalyzed α-Arylation of Malonate Esters

| Entry | Aryl Halide | Malonate Ester | Catalyst/Ligand | Base | Product | Yield (%) |

| 1 | 4-Bromotoluene | Diethyl malonate | Pd(OAc)₂ / P(t-Bu)₃ | NaH | Diethyl 2-(4-methylphenyl)malonate | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Diethyl malonate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Diethyl 2-(4-nitrophenyl)malonate | 92 |

| 3 | 2-Bromopyridine | Diethyl malonate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Diethyl 2-(pyridin-2-yl)malonate | 78 |

This table presents generalized data for the arylation of diethyl malonate to illustrate the scope of the reaction. Specific yields for this compound would require experimental verification.

Silver-Catalyzed Decarboxylative Functionalizations

Silver-catalyzed reactions have emerged as a powerful strategy for the decarboxylative functionalization of carboxylic acids, including malonic acid half-esters. These reactions proceed via a radical mechanism, offering a complementary approach to traditional cross-coupling methods. While direct silver-catalyzed decarboxylative studies on this compound are not prevalent, the extensive research on related systems provides a strong basis for predicting its reactivity.

For a decarboxylative functionalization to occur with this compound, it would first need to be hydrolyzed to the corresponding malonic acid half-ester, monoethyl pentafluorophenyl-malonate. This mono-acid could then participate in silver-catalyzed decarboxylation. The general mechanism is believed to involve the following steps:

Formation of a Silver Carboxylate: The malonic acid half-ester reacts with a silver(I) salt to form a silver carboxylate species.

Single Electron Transfer (SET): An oxidant promotes the oxidation of Ag(I) to a higher oxidation state, typically Ag(II) or Ag(III). This high-valent silver species then facilitates a single electron transfer from the carboxylate, leading to the formation of a carboxyl radical.

Decarboxylation: The carboxyl radical rapidly loses carbon dioxide to generate an α-pentafluorophenyl-α-carboethoxy radical.

Functionalization: This radical can then be trapped by a variety of reagents to afford the functionalized product. For instance, in a decarboxylative arylation, the radical would add to an aromatic ring.

The highly electron-withdrawing nature of the pentafluorophenyl group would likely influence the stability and reactivity of the radical intermediate.

Table 2: Illustrative Silver-Catalyzed Decarboxylative Functionalizations of Malonic Acid Half-Esters

| Entry | Malonic Acid Half-Ester | Functionalization Reagent | Silver Catalyst | Oxidant | Product |

| 1 | Monoethyl phenylmalonate | Benzene | AgNO₃ | (NH₄)₂S₂O₈ | Ethyl 2,2-diphenylacetate |

| 2 | Monoethyl benzylmalonate | N-Fluorobenzenesulfonimide | AgF | Selectfluor | Ethyl 2-benzyl-2-fluoroacetate |

| 3 | Monoethyl ethylmalonate | Bromo-trichloromethane | AgNO₃ | K₂S₂O₈ | Ethyl 2-bromo-2-ethylpropanoate |

This table illustrates the types of decarboxylative functionalizations possible with malonic acid half-esters. The reactivity of monoethyl pentafluorophenyl-malonate would need to be determined experimentally.

Strategic Applications of Diethyl Pentafluorophenyl Malonate As a Building Block in Complex Synthesis

Synthesis of Fluorinated Aliphatic and Alicyclic Compounds

The presence of the pentafluorophenyl group in diethyl pentafluorophenyl-malonate provides a robust platform for the introduction of fluorine atoms into aliphatic and alicyclic frameworks. This is achieved through a series of strategic transformations that leverage the reactivity of the malonate moiety.

Preparation of α-Fluoroketones and Derivatives

While the direct conversion of this compound to α-fluoroketones is not extensively documented, a plausible synthetic pathway can be extrapolated from established methodologies for similar malonic esters. The general approach involves a three-step sequence: acylation, fluorination, and decarboxylation.

Initially, the active methylene (B1212753) group of a malonate ester can be acylated using a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a base. The resulting β-keto ester can then be subjected to electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The final step involves the decarboxylation of the fluorinated β-keto ester, typically by heating in the presence of an acid or base, to yield the desired α-fluoroketone.

A related study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate revealed that treatment with a mixture of hydrobromic acid and acetic acid leads to 2-(perfluorophenyl)acetic acid via hydrolysis and subsequent decarboxylation. beilstein-journals.orgnih.gov This indicates the lability of the malonate structure under certain conditions, a property that is essential for the final decarboxylation step in the synthesis of α-fluoroketones.

Table 1: Proposed Reaction Scheme for the Synthesis of α-Fluoroketones

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Acylation | R-COCl, Base | Diethyl 2-acyl-2-(pentafluorophenyl)malonate |

| 2 | Fluorination | Electrophilic fluorine source (e.g., Selectfluor®) | Diethyl 2-acyl-2-fluoro-2-(pentafluorophenyl)malonate |

| 3 | Decarboxylation | Heat, Acid or Base | α-Fluoro-α-(pentafluorophenyl)ketone |

Formation of Fluoroacrylate Derivatives

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. organicreactions.orgthermofisher.comresearchgate.netamazonaws.comresearchgate.net This reaction typically involves the condensation of an active methylene compound, such as a malonic ester, with an aldehyde or ketone in the presence of a basic catalyst.

In the context of this compound, a Knoevenagel condensation with an appropriate carbonyl compound, followed by subsequent transformations, can lead to the formation of fluoroacrylate derivatives. For instance, condensation with formaldehyde (B43269) would yield an intermediate that, upon decarboxylation and further functional group manipulation, could potentially be converted to a fluoroacrylate.

Construction of Fluorinated Heterocyclic Systems

The versatile reactivity of this compound makes it an attractive precursor for the synthesis of various fluorinated heterocyclic systems. The malonate portion can react with a variety of dinucleophiles to form cyclic structures, while the pentafluorophenyl group imparts unique electronic properties and a site for further functionalization.

A well-established application of malonic esters is in the synthesis of barbituric acid and its derivatives. gatech.eduorgsyn.orgmdpi.comcore.ac.ukresearchgate.net This condensation reaction with urea (B33335) or thiourea in the presence of a strong base, such as sodium ethoxide, yields the corresponding 5-substituted barbituric or thiobarbituric acid. By analogy, the reaction of this compound with urea would be expected to produce 5-(pentafluorophenyl)barbituric acid.

Furthermore, the reaction of malonate derivatives with hydrazine is a common method for the synthesis of pyrazole-based heterocycles. In some instances, the diethyl malonate moiety can act as a leaving group in reactions with hydrazine hydrate, leading to the formation of azine compounds. researchgate.net This reactivity pattern suggests that this compound could serve as a precursor to pentafluorophenyl-substituted pyrazolidinediones or other related pyrazole derivatives.

Integration into Biologically Relevant Molecular Scaffolds

The incorporation of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable tool for introducing fluorine-containing motifs into complex biological scaffolds.

Role in Polyketide Synthase Pathways (via Fluoromalonyl-CoA)

Polyketide synthases (PKSs) are a family of enzymes that produce a vast array of structurally diverse and biologically active natural products. These enzymes utilize small carboxylic acid thioesters, primarily malonyl-CoA and methylmalonyl-CoA, as building blocks for chain elongation.

Engineered PKS pathways have been developed to incorporate unnatural extender units, including fluoromalonyl-CoA, to generate novel fluorinated polyketides. nih.govnih.govchembites.orgresearchgate.netbiorxiv.orgresearchgate.netpkusz.edu.cn The precursor for the enzymatic synthesis of fluoromalonyl-CoA is fluoromalonate. nih.govnih.gov this compound can be considered a synthetic precursor to fluoromalonate. Although the hydrolysis of diethyl 2-(perfluorophenyl)malonate under harsh acidic conditions leads to decarboxylation to form 2-(perfluorophenyl)acetic acid, beilstein-journals.orgnih.gov milder, potentially enzymatic, hydrolysis conditions could yield the corresponding pentafluorophenylmalonic acid. Subsequent chemical or enzymatic manipulation of this intermediate could, in principle, provide fluoromalonate for incorporation into PKS pathways. The direct enzymatic ligation of fluoromalonate to Coenzyme A (CoA) to form fluoromalonyl-CoA has been demonstrated using malonyl-CoA synthetase (MatB). nih.gov

Table 2: Enzymatic Activation of Fluoromalonate

| Enzyme | Substrate | Product | Significance |

| Malonyl-CoA Synthetase (MatB) | Fluoromalonate, CoA, ATP | Fluoromalonyl-CoA, AMP, PPi | Enables the in situ generation of the fluorinated extender unit for polyketide synthesis. nih.gov |

Precursor for Pentafluorophenyl-Substituted Macrocycles (e.g., Porphyrinoids)

Porphyrins and related macrocycles are of significant interest due to their diverse applications in areas such as photodynamic therapy, catalysis, and materials science. nih.govchemijournal.comresearchgate.netmdpi.com The introduction of pentafluorophenyl groups onto the porphyrin periphery can significantly modify their electronic properties and provide handles for further functionalization.

The most common method for the synthesis of meso-tetra(pentafluorophenyl)porphyrin involves the acid-catalyzed condensation of pentafluorobenzaldehyde with pyrrole (B145914). nih.gov While this compound is not a direct precursor in this established route, it could potentially be converted into pentafluorobenzaldehyde through a series of synthetic steps. For instance, reduction of the ester groups to alcohols, followed by oxidation, could yield the desired aldehyde.

Alternatively, the pentafluorophenylacetic acid, which can be readily synthesized from this compound, beilstein-journals.orgnih.gov could serve as a starting material for more elaborate synthetic routes to functionalized porphyrinoids.

Contributions to Materials Science and Advanced Functional Molecules

The unique combination of a reactive malonate group and a bulky, electron-withdrawing pentafluorophenyl ring suggests that this compound could serve as a valuable monomer or precursor in the synthesis of specialized polymers and functional organic materials. The high fluorine content imparted by the C6F5 group is known to bestow desirable properties such as thermal stability, chemical resistance, and low surface energy.

Synthesis of Novel Fluorinated Polymers

Fluorinated polymers are a critical class of materials utilized in a wide array of high-performance applications. The introduction of fluorine atoms into a polymer backbone can significantly enhance its properties. While there are established methods for synthesizing fluoropolymers, the use of this compound as a monomer in polymerization reactions is not described in the available literature.

Theoretically, the malonate functionality could be exploited in condensation polymerizations or as a point for post-polymerization modification. The pentafluorophenyl group would be incorporated into the polymer structure, potentially leading to materials with unique thermal, optical, and surface properties. Research in the broader field of fluorinated polymers continues to explore new monomers and synthetic routes to achieve enhanced performance characteristics.

Construction of Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique architecture leads to properties such as low viscosity, high solubility, and the ability to encapsulate guest molecules. The synthesis of these complex structures often relies on monomers with multiple reactive sites.

A molecule like this compound, with its potential for functionalization at the malonate position, could theoretically be adapted for use in the construction of fluorinated dendrimers or hyperbranched polymers. The pentafluorophenyl groups at the periphery of such macromolecules would be expected to influence their self-assembly behavior and create unique surface properties. However, no published research explicitly details the use of this compound for this purpose.

Building Block for Functional Organic Materials

The development of functional organic materials for applications in electronics, photonics, and sensor technology is an area of intense research. The electronic properties of organic molecules can be finely tuned through the introduction of specific functional groups. The strong electron-withdrawing nature of the pentafluorophenyl group can significantly influence the electron density and, consequently, the optical and electronic properties of a molecule.

While this compound possesses this key functional group, its specific application as a building block for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials has not been reported. The general strategy of using fluorinated aromatic compounds to tailor the properties of organic electronic materials is well-established, but specific examples involving this particular malonate are not available.

Surface Modification and Functionalization

The modification of surfaces to control properties such as wettability, biocompatibility, and adhesion is crucial for a wide range of technologies. Fluorinated compounds are frequently used in surface coatings to create hydrophobic and oleophobic surfaces.

The pentafluorophenyl group in this compound suggests its potential utility in creating low-energy surfaces. Polymers or self-assembled monolayers derived from this compound could theoretically be used to functionalize various substrates. Despite the logical potential for such applications, the scientific literature does not provide specific instances of this compound being employed for surface modification.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For diethyl pentafluorophenylmalonate, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F analysis, provides a detailed map of its chemical environment.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their immediate electronic surroundings within the molecule. In diethyl pentafluorophenylmalonate, the proton spectrum is characterized by signals corresponding to the ethyl ester groups. The methylene (B1212753) protons (-CH₂-) of the ethyl groups typically appear as a quartet, a result of being split by the adjacent methyl protons. The methyl protons (-CH₃) present as a triplet, due to splitting by the neighboring methylene protons. The methine proton (-CH-), directly attached to the carbon bearing the pentafluorophenyl group, is also identifiable, though its signal may be influenced by the highly electronegative environment.

¹H NMR Spectroscopic Data for Diethyl Pentafluorophenylmalonate

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 1 | 4.93 | s | - | CH |

| 2 | 4.34 | q | 7.1 | OCH₂ |

| 3 | 1.33 | t | 7.1 | CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in diethyl pentafluorophenylmalonate gives rise to a distinct signal, allowing for the complete mapping of the carbon framework. The spectrum displays signals for the carbonyl carbons of the ester groups, the carbons of the pentafluorophenyl ring, the methine carbon, and the carbons of the ethyl groups. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine atoms.

¹³C NMR Spectroscopic Data for Diethyl Pentafluorophenylmalonate

| Signal | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| 1 | 163.4 | C=O |

| 2 | 144.3 (dm, J=252 Hz) | C-F (ortho) |

| 3 | 141.1 (dm, J=258 Hz) | C-F (para) |

| 4 | 137.9 (dm, J=254 Hz) | C-F (meta) |

| 5 | 108.3 (t, J=18.0 Hz) | C-C₆F₅ |

| 6 | 63.4 | OCH₂ |

| 7 | 51.9 (t, J=5.0 Hz) | CH |

| 8 | 13.9 | CH₃ |

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique for characterizing organofluorine compounds. Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, the signals for the fluorine atoms on the pentafluorophenyl ring are well-resolved and provide detailed structural information. The spectrum reveals three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with their characteristic chemical shifts and coupling patterns providing unambiguous evidence for the pentafluorophenyl group.

¹⁹F NMR Spectroscopic Data for Diethyl Pentafluorophenylmalonate

| Signal | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| 1 | -144.3 | F (ortho) |

| 2 | -154.3 | F (para) |

| 3 | -161.7 | F (meta) |

While specific data for two-dimensional (2D) NMR experiments on diethyl pentafluorophenylmalonate are not detailed in the available literature, the application of techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY experiments would definitively establish the proton-proton coupling networks within the ethyl groups. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the one-dimensional spectra. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could reveal longer-range correlations, for instance, between the methine proton and the carbonyl carbons, providing further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of diethyl pentafluorophenylmalonate with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of its elemental formula. The experimentally determined mass is compared to the calculated mass for the proposed formula, and a close match confirms the elemental composition. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas. For diethyl pentafluorophenylmalonate (C₁₃H₁₁F₅O₄), the calculated mass of the molecular ion [M] is 326.0577. HRMS analysis would be expected to yield a value extremely close to this, providing definitive evidence for the compound's molecular formula.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns that arise from ionization. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of diethyl malonate derivatives is sensitive to the substituents on the central carbon.

For aryl derivatives, including fluorophenyl variants, a major fragmentation pathway involves the cleavage and loss of the entire diethyl malonate group. mdpi.com Studies on a fluorophenyl diethyl malonate derivative reveal two principal fragmentation patterns that are crucial for its structural confirmation. mdpi.com

One dominant fragmentation is the loss of an ethoxycarbonyl radical (•COOEt), which has a mass of 73 u. This results in a significant fragment ion [M-73]+. mdpi.com Another key fragmentation pathway is the loss of the entire malonate moiety, corresponding to a mass of 159 u, which can produce the base peak in the spectrum. mdpi.com For a fluorophenyl derivative, this fragmentation leads to a highly stable ion at a mass-to-charge ratio (m/z) of 203. mdpi.com The observation of these specific mass losses provides strong evidence for the presence of both the diethyl ester and the fluorophenyl components of the molecule.

| Process | Neutral Loss (u) | Fragment Ion (m/z) | Significance |

|---|---|---|---|

| Loss of Ethoxycarbonyl Radical | 73 | 289 | Confirms the presence of a diethyl ester functional group. |

| Loss of Diethyl Malonate Group | 159 | 203 | Indicates the core malonate structure and produces the stable fluorophenyl-containing cation, often the base peak. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent method for identifying the functional groups present. utdallas.edu Each functional group absorbs infrared radiation at a characteristic wavenumber range, providing a molecular "fingerprint." vscht.cz

For diethyl pentafluorophenylmalonate, the IR spectrum would exhibit several key absorption bands. The two ester carbonyl (C=O) groups are expected to produce a very strong, sharp absorption band in the region of 1735-1750 cm⁻¹. ucla.edu The C-O single bonds of the ester groups will also show strong absorptions, typically in the 1000-1300 cm⁻¹ range. vscht.cz

The presence of the pentafluorophenyl ring introduces unique and strong absorption bands characteristic of carbon-fluorine (C-F) bonds, which typically appear in the 1100-1400 cm⁻¹ region. researchgate.net Furthermore, the aromatic C=C stretching vibrations of the perfluorinated ring would be visible around 1520 cm⁻¹. nih.gov The aliphatic C-H stretching from the ethyl groups would be observed just below 3000 cm⁻¹. libretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O | 1750 - 1735 | Strong ucla.edu |

| Alkyl | sp³ C-H | 2950 - 2850 | Medium to Strong ucla.edu |

| Ester | C-O | 1300 - 1000 | Strong vscht.cz |

| Perfluoroaromatic | C-F | 1400 - 1100 | Strong researchgate.net |

| Perfluoroaromatic | C=C | ~1520 | Medium to Strong nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

While a published crystal structure for diethyl pentafluorophenylmalonate was not identified in the surveyed literature, this technique remains the gold standard for its potential application. If suitable crystals were grown, X-ray crystallography could unambiguously confirm the connectivity of the pentafluorophenyl ring to the central carbon of the malonate ester. It would also reveal the rotational conformation of the ester groups and the precise geometry of the entire molecule in the solid state.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For diethyl pentafluorophenylmalonate, both gas and liquid chromatography coupled with mass spectrometry are invaluable.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for compounds that are volatile and thermally stable, such as many fluorinated organic molecules. researchgate.nettandfonline.com

In a typical GC-MS analysis, a solution of diethyl pentafluorophenylmalonate would be injected into the instrument. The gas chromatograph separates the compound from any solvents, starting materials, or byproducts based on differences in their boiling points and interactions with the stationary phase of the GC column. rsc.org As the purified compound elutes from the column, it enters the mass spectrometer, which serves as a detector. The resulting mass spectrum provides two critical pieces of information: the molecular weight (if the molecular ion is observed) and a characteristic fragmentation pattern that can be used to confirm the compound's identity, as detailed in section 5.2.2. nih.gov This makes GC-MS an excellent tool for both qualitative identification and quantitative purity assessment.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that separates compounds in a liquid mobile phase before detection by mass spectrometry. nih.gov LC-MS is highly versatile and can be applied to a broader range of compounds than GC-MS, including those that are less volatile or thermally sensitive. nih.gov

For the analysis of diethyl pentafluorophenylmalonate, LC-MS would effectively separate the target compound from non-volatile impurities. The use of soft ionization techniques, such as electrospray ionization (ESI), typically generates a prominent protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This allows for an unambiguous determination of the molecular weight, complementing the structural data obtained from the fragmentation patterns in GC-MS. Therefore, LC-MS is a crucial method for verifying the molecular formula and assessing the purity of the synthesized product. nih.gov

Theoretical and Computational Investigations of Diethyl Pentafluorophenyl Malonate and Its Transformations

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of diethyl pentafluorophenyl-malonate. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's geometry and the distribution of its electrons.

Detailed analysis of the molecular orbitals (MOs) provides a picture of the bonding within the molecule. The presence of the highly electronegative fluorine atoms on the phenyl ring significantly influences the electronic landscape. These atoms withdraw electron density from the aromatic ring, creating a polarized system. This polarization is a key feature of the pentafluorophenyl group and is central to its chemical behavior.

Natural Bond Orbital (NBO) analysis is a particularly useful tool for quantifying the interactions between different parts of the molecule. It allows for the examination of charge distribution and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. In this compound, NBO analysis would reveal the extent of electron withdrawal by the C₆F₅ group from the malonate moiety and the electronic interplay between the carbonyl groups and the rest of the molecule.

Illustrative NBO Analysis Data for this compound

| Interacting Orbitals (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP(O) -> σ(C-C) | 1.5 - 3.0 |

| LP(O) -> π(C=O) | 20 - 30 |

| π(C=C) -> π(C=O) | 2 - 5 |

| σ(C-F) -> σ(C-C) | 0.5 - 1.5 |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Specific calculations on this compound would be required for precise values.

Density Functional Theory (DFT) Calculations for Reactivity Predictions and Energetic Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. researchgate.netnih.govmdpi.com DFT calculations can predict various properties that are crucial for understanding chemical reactions, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its propensity to undergo electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity. The energies of the HOMO and LUMO also indicate the molecule's ability to act as an electron donor or acceptor, respectively. In this compound, the electron-withdrawing nature of the pentafluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog.

DFT can also be used to map out the potential energy surface for chemical transformations. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism. For instance, in the deprotonation of the α-carbon of the malonate, DFT can be used to calculate the acidity of this proton and the stability of the resulting carbanion. Computational and experimental results have shown that the pentafluorophenyl group can significantly increase the acidity of the α-hydrogen of an ester. researchgate.net

Illustrative DFT-Calculated Electronic Properties of Diethyl Malonate Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diethyl Phenylmalonate | -6.5 | -0.8 | 5.7 |

| This compound | -7.2 | -1.5 | 5.7 |

Note: This table presents hypothetical data to illustrate the expected electronic effect of the pentafluorophenyl group. The values are based on general trends observed in related compounds.

Conformational Analysis and Stereochemical Impact of the Pentafluorophenyl Group

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis, typically performed using computational methods, is essential for understanding the molecule's preferred shapes and how these shapes influence its properties and reactivity.

The pentafluorophenyl group, being bulky, will have a significant steric impact on the molecule's conformation. The rotational barrier around the bond connecting the phenyl ring to the malonate carbon will influence the relative orientation of these two groups. It is expected that the lowest energy conformation will seek to minimize steric hindrance between the ortho-fluorine atoms of the pentafluorophenyl group and the ethoxycarbonyl groups of the malonate. In some fluorinated aromatic compounds, an orthogonal arrangement of a substituent to the aromatic plane is observed to be beneficial for providing additional binding affinity in drug-target complexes. mdpi.com

The stereochemical impact of the pentafluorophenyl group extends to its influence on the stereoselectivity of reactions involving the chiral center that can be generated at the α-carbon. The steric bulk and electronic nature of the C₆F₅ group can direct the approach of reagents, leading to a preference for one stereoisomer over another.

Investigation of Anion–π Interactions Involving Pentafluorophenyl Moieties

One of the most fascinating aspects of the pentafluorophenyl group is its ability to engage in anion–π interactions. rsc.orgnih.govrsc.org Unlike electron-rich aromatic rings that interact favorably with cations (cation-π interactions), the electron-deficient nature of the perfluorinated ring allows it to attract and stabilize anions. rsc.org This non-covalent interaction is driven by the electrostatic attraction between the negative charge of the anion and the positive quadrupole moment of the electron-poor aromatic ring.

In the context of this compound, the pentafluorophenyl ring can act as a π-acceptor for anions. rsc.orgnih.gov This interaction can be significant in both the solid state and in solution, influencing crystal packing, solubility, and reactivity. For example, in a reaction involving an anionic intermediate, the pentafluorophenyl group could stabilize the transition state through an anion–π interaction, thereby accelerating the reaction. The strength and geometry of these interactions can be investigated in detail using high-level computational methods. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Reaction Dynamics

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the tool of choice for investigating the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the dynamics of chemical processes.

For this compound, MD simulations can be used to study its solvation in different solvents, revealing how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. Simulations can provide a microscopic view of how flavor organic molecules diffuse in packaging materials, a process that can be influenced by the properties of the molecules involved. mdpi.com Furthermore, MD simulations can be employed to model the dynamics of reactions involving this compound, offering a more complete picture of the reaction pathway than static quantum chemical calculations alone. These simulations can capture the role of solvent reorganization and other dynamic effects on the reaction rate and outcome.

Integration of Green Chemistry Principles in the Synthesis and Application of Diethyl Pentafluorophenyl Malonate

Advancements in Atom Economy and Reaction Efficiency

There is no available research data specifically addressing the atom economy of synthetic routes to diethyl pentafluorophenylmalonate. Traditional methods for synthesizing malonic esters often involve reactions with significant byproduct formation, which would inherently lower the atom economy. However, without specific studies on this compound, any analysis of reaction efficiency remains speculative.

Development of Sustainable Solvents and Alternative Reaction Media

The exploration of greener solvent systems is a cornerstone of sustainable chemistry. However, there are no published methods detailing the synthesis of diethyl pentafluorophenylmalonate in alternative reaction media.

Aqueous and Biphasic Reaction Systems

The use of water as a solvent or in biphasic systems offers significant environmental benefits. Currently, there are no documented examples of aqueous or biphasic syntheses for diethyl pentafluorophenylmalonate.

Solvent-Free Mechanochemical Approaches

Mechanochemistry, which uses mechanical force to drive chemical reactions, can eliminate the need for bulk solvents. There is no evidence in the scientific literature of mechanochemical methods being applied to the synthesis of diethyl pentafluorophenylmalonate.

Catalytic System Design for Environmental Benignity

The development of efficient and recyclable catalytic systems is crucial for green synthesis. The application of such systems to the production of diethyl pentafluorophenylmalonate is not described in the current body of scientific work.

Exploration of Metal-Free Catalysis

While metal-free catalysis is a burgeoning field in organic synthesis, its application to the formation of diethyl pentafluorophenylmalonate has not been reported.

Catalyst Recycling and Recovery Strategies

Strategies for catalyst recycling are integral to sustainable chemical production. Without any described catalytic systems for the synthesis of diethyl pentafluorophenylmalonate, there is consequently no information on their recovery or reuse.

Minimization of Hazardous Byproducts and Waste Reduction

The traditional synthesis of diethyl pentafluorophenyl-malonate involves the nucleophilic aromatic substitution of hexafluorobenzene (B1203771) with the enolate of diethyl malonate. nih.govbeilstein-journals.org This process, while effective, presents several challenges from a green chemistry perspective, primarily concerning the reagents, solvents, and the generation of waste.

A common laboratory-scale synthesis involves generating the diethyl malonate carbanion using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). nih.govbeilstein-journals.org While this method provides good yields, it has significant drawbacks. Sodium hydride is a highly flammable and reactive reagent that produces hydrogen gas upon contact with the acidic proton of the malonate, posing a fire and explosion risk. DMF is classified as a substance of very high concern due to its reproductive toxicity. The primary byproduct of the substitution reaction is sodium fluoride (B91410) (NaF).

In line with green chemistry principles, which advocate for the use of less hazardous chemical syntheses and safer solvents, alternative methods have been explored. nih.gov One modification involves replacing sodium hydride with a less hazardous base, such as anhydrous potassium carbonate (K₂CO₃). nih.gov This change eliminates the production of flammable hydrogen gas, significantly improving the inherent safety of the process.

Detailed Research Findings:

The synthesis of this compound proceeds via the arylation of diethyl malonate with hexafluorobenzene. fluorine1.ru The reaction is a nucleophilic substitution where the carbanion of diethyl malonate displaces a fluorine atom on the perfluorinated ring. nih.govfluorine1.ru Research has shown that while strong bases like NaH in DMF are effective, milder conditions using potassium carbonate can also facilitate the reaction, albeit potentially requiring longer reaction times or slightly elevated temperatures (e.g., 60 °C). nih.gov The final product is typically isolated via vacuum distillation. beilstein-journals.org

The table below compares a traditional synthesis pathway with a greener, modified approach, highlighting the key differences in reagents and their environmental impact.

| Parameter | Traditional Synthesis Approach | Greener Synthesis Approach |

|---|---|---|

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) | Exploration of greener polar aprotic solvents (e.g., Cyrene, N-butylpyrrolidinone) |

| Hazardous Byproducts | Hydrogen gas (H₂), flammable | Carbon dioxide (CO₂) and water (from bicarbonate equilibrium), non-flammable |

| Inorganic Byproduct | Sodium Fluoride (NaF) | Potassium Fluoride (KF) |

| Safety Concerns | High flammability of NaH and H₂; toxicity of DMF | Reduced flammability risk; focus on minimizing solvent toxicity |

| Green Principle Addressed | - | Inherently Safer Chemistry; Use of Safer Solvents and Auxiliaries |

Implementation of Flow Chemistry for Enhanced Safety and Process Control

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis and application of compounds like this compound. wikipedia.org These benefits are particularly pronounced for reactions involving hazardous reagents, highly exothermic processes, or the generation of unstable intermediates. nih.govvapourtec.com

The synthesis of fluorinated aromatic compounds can be hazardous, and flow reactors provide a much safer environment for such transformations. vapourtec.comelsevier.com The high surface-area-to-volume ratio of microreactors or tube reactors allows for superior heat transfer compared to batch reactors. nih.gov This is critical for controlling the exothermicity of the reaction between the malonate enolate and hexafluorobenzene, preventing thermal runaways and the formation of undesired byproducts.

Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time (the time reactants spend in the reactor). wikipedia.org This high degree of control often leads to improved yields, higher selectivity, and more consistent product quality. For the synthesis of this compound, this means the reaction can be fine-tuned to maximize the formation of the desired mono-arylated product while minimizing the formation of di-arylated impurities. wikipedia.org

Detailed Research Findings:

While specific studies on the flow synthesis of this compound are not prevalent, the principles derived from flow synthesis of other fluorinated compounds and hazardous reactions are directly applicable. vapourtec.comniper.gov.in For example, flow reactors are adept at handling hazardous reagents and slurries, which could be relevant if solid bases like potassium carbonate are used. chemicalindustryjournal.co.uk The enhanced safety of performing highly exothermic Grignard reactions in flow systems demonstrates the potential for controlling other reactive organometallic or carbanion-based processes. niper.gov.inresearchgate.netacs.org

The table below contrasts the batch and flow chemistry approaches for the synthesis of this compound.

| Parameter | Batch Processing | Flow Chemistry Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of localized hot spots | Excellent; high surface-area-to-volume ratio prevents thermal runaway |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway | Inherently safer due to small reactor volumes, better temperature control, and containment of hazardous species. vapourtec.com |

| Process Control | Difficult to precisely control temperature and mixing, especially on a large scale | Precise control over residence time, stoichiometry, and temperature, leading to higher consistency. wikipedia.org |

| Scalability | Scaling up can be non-linear and challenging | Easier to scale by running the system for longer periods ("scaling-out") or using parallel reactors |

| Waste Generation | Higher potential for solvent waste from workup and purification of large batches | Reduced waste through higher yields and potential for telescoped reactions, minimizing purification steps. nih.gov |

Q & A

Q. What are the key physicochemical properties of diethyl pentafluorophenyl-malonate relevant to its use in organic synthesis?

this compound (CAS 1582-05-4) is characterized by the molecular formula C₁₃H₁₁O₄F₅ and a molecular weight of 326.22 g/mol. Its purity (>95%) and structural features, such as the electron-withdrawing pentafluorophenyl group, make it valuable in nucleophilic aromatic substitution reactions. The ester groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), which is critical for reactions requiring controlled activation .

Q. What is the standard protocol for synthesizing this compound, and what parameters influence yield?

The compound is synthesized via nucleophilic substitution between diethyl malonate and hexafluorobenzene under basic conditions. A modified method involves refluxing diethyl malonate with NaH in DMF for 5 hours, achieving yields up to 92%. Critical parameters include:

- Base selection : NaH ensures deprotonation of malonate.

- Solvent choice : DMF enhances reactivity by stabilizing intermediates.

- Reaction time : Prolonged heating minimizes side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Analytical methods include:

- NMR spectroscopy : ¹⁹F NMR confirms the presence of the pentafluorophenyl group (distinct chemical shifts at δ -142 to -162 ppm).

- Mass spectrometry : ESI-MS validates the molecular ion peak at m/z 326.22.

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity >95% .

Advanced Research Questions

Q. Under what conditions does this compound undergo hydrolysis, and how can decarboxylation side reactions be mitigated?

Hydrolysis under basic conditions (e.g., aqueous NaOH/EtOH) typically yields 2-(pentafluorophenyl)malonic acid. However, decarboxylation to 2-(pentafluorophenyl)acetic acid is common. Mitigation strategies include:

- Biphasic systems : Using water/Et₂O mixtures reduces exposure to strong bases.

- Temperature control : Maintaining temperatures <60°C minimizes thermal decomposition.

- Alkali concentration : Dilute NaOH (<1M) slows decarboxylation kinetics .

Q. What strategies optimize copper-catalyzed coupling reactions involving this compound?

While copper-catalyzed arylations (e.g., Ullmann-type couplings) are well-established for malonates, adaptations for the pentafluorophenyl variant require:

Q. How should conflicting data on reaction outcomes (e.g., hydrolysis yields) be analyzed and resolved?

Discrepancies in reported yields often arise from variations in:

- Reagent ratios : Excess base (e.g., NaOH) accelerates decarboxylation.

- Workup protocols : Acid quenching vs. neutralization affects product stability.

- Analytical calibration : Internal standards (e.g., deuterated analogs) improve quantification accuracy. Cross-validation via independent methods (e.g., IR spectroscopy for carboxylate detection) is recommended to resolve contradictions .

Methodological Considerations

- Experimental design : Use controlled kinetic studies to isolate intermediates during hydrolysis.

- Data interpretation : Compare ¹³C NMR data for malonic acid (δ ~170 ppm) vs. acetic acid (δ ~25 ppm) to quantify decarboxylation .

- Safety protocols : Handle NaH under inert atmospheres due to pyrophoric risks; use PPE for DMF (skin penetration risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.